![molecular formula C30H34N2O4 B602038 1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol CAS No. 1174289-22-5](/img/structure/B602038.png)

1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol

Vue d'ensemble

Description

Le N-oxyde de bazédoxifène est un produit de dégradation oxydative du bazédoxifène, un modulateur sélectif des récepteurs des œstrogènes (SERM) de troisième génération. Le bazédoxifène est principalement utilisé dans la prévention et le traitement de l'ostéoporose postménopausique et est étudié pour son potentiel dans le traitement de certains cancers . Le N-oxyde de bazédoxifène conserve certaines des propriétés pharmacologiques de son composé parent, ce qui en fait un sujet d'intérêt pour la recherche scientifique.

Applications De Recherche Scientifique

Bazedoxifene N-oxide has several scientific research applications:

Chemistry: Used as a reference compound in analytical studies to understand the stability and degradation pathways of bazedoxifene.

Biology: Studied for its effects on cellular pathways and its potential as a therapeutic agent.

Medicine: Investigated for its role in treating diseases like osteoporosis and certain cancers

Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.

Mécanisme D'action

Target of Action

Bazedoxifene N-Oxide is a third-generation selective estrogen receptor modulator (SERM) that selectively affects various tissues . It acts as both an estrogen-receptor agonist and/or antagonist, depending on the cell and tissue type and target genes . It has also been found to inhibit IL-11/GP130 signaling, making it a potential therapeutic target in colon cancer .

Mode of Action

Bazedoxifene N-Oxide interacts with its targets, primarily the estrogen receptors, in a dual manner. It can act as an agonist, enhancing the activity of the receptor, or as an antagonist, inhibiting the receptor’s activity . This dual action allows it to modulate the effects of estrogen in various tissues, providing therapeutic benefits in conditions like postmenopausal osteoporosis and vasomotor symptoms associated with menopause .

Biochemical Pathways

Bazedoxifene N-Oxide affects several biochemical pathways. It has been shown to suppress the inflammatory response, providing neuroprotection in various central nervous system injuries . It also enhances the differentiation and proliferation of oligodendrocyte precursor cells, promoting remyelination . In addition, it disrupts ESR1 helix 12, which can help overcome acquired hormone resistance in breast cancer cells .

Pharmacokinetics

The pharmacokinetics of Bazedoxifene N-Oxide involves its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that Bazedoxifene achieves steady state in one week and exhibits linear pharmacokinetics with no unexpected accumulation over the dose range . It has an estimated oral bioavailability of approximately 6% . The clearance of Bazedoxifene is 0.4 (0.1) L/h/kg based on intravenous administration .

Result of Action

The action of Bazedoxifene N-Oxide results in several molecular and cellular effects. It has been shown to have potent inhibitory activity against both susceptible and drug-resistant strains of Plasmodium falciparum . It also blocked the development of Plasmodium berghei in mice . In addition, it reduces bone resorption and decreases biochemical markers of bone turnover to the premenopausal range .

Action Environment

The action, efficacy, and stability of Bazedoxifene N-Oxide can be influenced by various environmental factors. For instance, the presence of inflammation can enhance its neuroprotective effects by suppressing the inflammatory response . .

Analyse Biochimique

Biochemical Properties

Bazedoxifene N-Oxide acts as both an estrogen-receptor agonist and/or antagonist, depending upon the cell and tissue type and target genes . It decreases bone resorption and reduces biochemical markers of bone turnover to the premenopausal range .

Cellular Effects

In cellular models of breast cancer, Bazedoxifene N-Oxide functions as a pure ER-α antagonist . It effectively inhibits the growth of both tamoxifen-sensitive and -resistant breast tumor xenografts . In research on various central nervous system injuries, Bazedoxifene N-Oxide has shown two main effects: neuroprotection by suppressing the inflammatory response and remyelination by enhancing oligodendrocyte precursor cell differentiation and oligodendrocyte proliferation .

Molecular Mechanism

It acts as both an estrogen-receptor agonist and/or antagonist, depending upon the cell and tissue type and target genes .

Temporal Effects in Laboratory Settings

It has been shown to have significant effects on bone mineral density and bone strength in rats .

Dosage Effects in Animal Models

In animal models, Bazedoxifene N-Oxide significantly reduced the size of endometriosis implants compared with the control group .

Metabolic Pathways

Glucuronidation is the major metabolic pathway for Bazedoxifene N-Oxide. After oral application, Bazedoxifene N-Oxide is metabolized by UDP-glucuronosyltransferases (UGTs) to bazedoxifene-4’-glucuronide (M4) and bazedoxifene-5-glucuronide (M5) .

Méthodes De Préparation

La préparation du N-oxyde de bazédoxifène implique l'oxydation du bazédoxifène. Une méthode comprend l'utilisation d'agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque dans des conditions contrôlées . La réaction se produit généralement dans un solvant organique tel que le dichlorométhane à basse température pour éviter la sur-oxydation et la dégradation du produit. Les méthodes de production industrielle peuvent impliquer des procédés à flux continu pour garantir une qualité et un rendement constants .

Analyse Des Réactions Chimiques

Le N-oxyde de bazédoxifène subit diverses réactions chimiques, notamment :

Oxydation : Une oxydation supplémentaire peut conduire à la formation de dérivés plus oxydés.

Réduction : Les réactions de réduction peuvent ramener le N-oxyde de bazédoxifène au bazédoxifène.

Substitution : Des réactions de substitution nucléophile peuvent se produire aux atomes d'azote ou d'oxygène. Les réactifs couramment utilisés dans ces réactions comprennent le peroxyde d'hydrogène pour l'oxydation et le borohydrure de sodium pour la réduction. Les principaux produits formés dépendent des conditions réactionnelles et des réactifs utilisés.

Applications de la recherche scientifique

Le N-oxyde de bazédoxifène a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé de référence dans les études analytiques pour comprendre la stabilité et les voies de dégradation du bazédoxifène.

Biologie : Étudié pour ses effets sur les voies cellulaires et son potentiel comme agent thérapeutique.

Médecine : Enquête sur son rôle dans le traitement de maladies comme l'ostéoporose et certains cancers

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme étalon dans les processus de contrôle de la qualité.

Mécanisme d'action

Le N-oxyde de bazédoxifène exerce ses effets en modulant les récepteurs des œstrogènes. Il agit à la fois comme un agoniste et un antagoniste selon le type de tissu. Dans les tissus osseux, il imite les œstrogènes pour prévenir la résorption osseuse, tandis que dans les tissus mammaires, il bloque les récepteurs des œstrogènes pour inhiber la prolifération des cellules cancéreuses . Les cibles moléculaires comprennent les récepteurs des œstrogènes ERα et ERβ, et il influence des voies telles que les voies MAPK et PI3K/AKT .

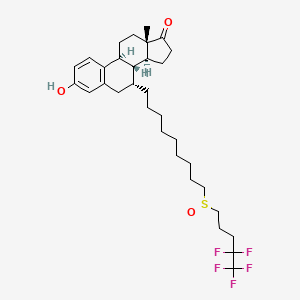

Comparaison Avec Des Composés Similaires

Des composés similaires au N-oxyde de bazédoxifène comprennent d'autres SERM comme le raloxifène, le tamoxifène et le lasofoxifène . Par rapport à ceux-ci, le N-oxyde de bazédoxifène présente une modification oxydative unique qui peut modifier ses propriétés pharmacocinétiques et pharmacodynamiques. Cette unicité en fait un composé précieux pour étudier les effets de l'oxydation sur les SERM et leur potentiel thérapeutique.

Propriétés

IUPAC Name |

2-(4-hydroxyphenyl)-3-methyl-1-[[4-[2-(1-oxidoazepan-1-ium-1-yl)ethoxy]phenyl]methyl]indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N2O4/c1-22-28-20-26(34)12-15-29(28)31(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)36-19-18-32(35)16-4-2-3-5-17-32/h6-15,20,33-34H,2-5,16-19,21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBANWAZVCOMGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCC[N+]4(CCCCCC4)[O-])C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90732202 | |

| Record name | Bazedoxifene N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174289-22-5 | |

| Record name | 1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1174289-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | WAY-160546 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174289225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bazedoxifene N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WAY-160546 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHJ3JJ98O2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

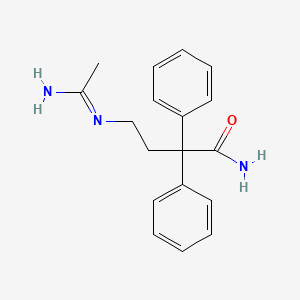

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper focuses on analytical methods for detecting Bazedoxifene. Why is it important to also identify metabolites like Bazedoxifene-N-oxide in this context?

A2: Understanding the metabolic fate of a drug, including the identification and quantification of its metabolites, is crucial in doping control analysis. Detecting only the parent drug might not provide a complete picture of drug use. By identifying metabolites like Bazedoxifene-N-oxide, researchers can develop more comprehensive and sensitive testing methods that improve the accuracy and reliability of doping control. This ensures a level playing field in sports by detecting the use of prohibited substances like Bazedoxifene. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

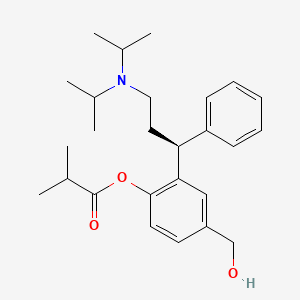

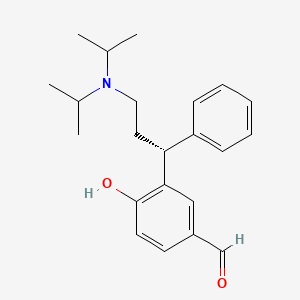

![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)-](/img/structure/B601964.png)

![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate](/img/structure/B601966.png)